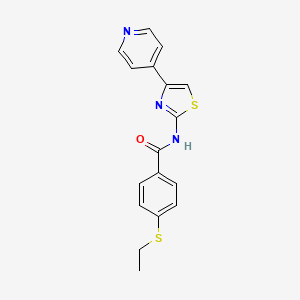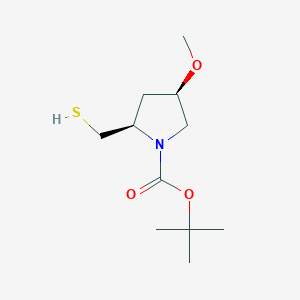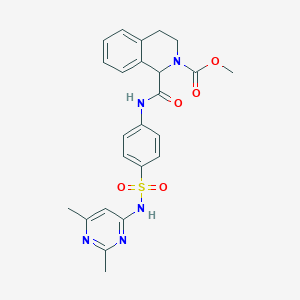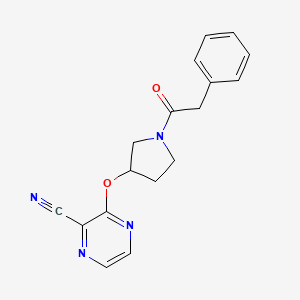![molecular formula C9H17ClN2O3S B2444142 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride CAS No. 2138070-95-6](/img/structure/B2444142.png)
8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride, also known as AT-125, is a novel small molecule drug that has shown promising results in various preclinical studies. It belongs to the class of spirocyclic sulfonamides and has a unique chemical structure that makes it a potential candidate for the treatment of various diseases.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds related to 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride have been synthesized and tested for their antimicrobial activities. Notably, bispiroheterocyclic systems synthesized from reactions involving similar compounds have been identified to possess significant antimicrobial properties. These synthesized derivatives were compared with tetracycline, indicating their potential use in combating microbial infections (Al-Ahmadi, 1996).
Cytotoxic and Apoptotic Effects
Studies have also delved into the synthesis of adamantane derivatives related to this compound, analyzing their in vitro cytotoxic and apoptotic effects. The research observed the compounds' effects on various human carcinoma cell lines, revealing that except for one compound, all exhibited cytotoxicity, especially on lung carcinoma cells. The research highlights the potential therapeutic applications of these compounds in cancer treatment (Turk-Erbul et al., 2021).
Conformational and Structural Studies
The molecular structure and conformation of amides derived from structures resembling this compound have been subjects of research. Studies involving NMR spectroscopy and X-ray diffraction have provided insights into the compounds' preferred conformations and the spatial arrangement of their molecular frameworks, contributing to the understanding of their chemical behavior and potential applications (Fernández et al., 1992).
Synthesis of Anticancer Agents
The synthesis of 2-aminothiazole-5-carbamides, a class of compounds structurally related to this compound, has been explored for its application in developing anticancer drugs. A novel and efficient synthesis method has been developed, with applications demonstrated in the synthesis of dasatinib, an anti-cancer drug, showcasing the potential of these compounds in medicinal chemistry (Chen et al., 2009).
Molluscicidal Properties
Compounds structurally related to this compound have been investigated for their molluscicidal properties. The synthesis of new thiazolo[5,4-d]pyrimidines and their effect on snails that are intermediate hosts of schistosomiasis highlight the potential use of these compounds in controlling diseases caused by parasitic worms (El-bayouki & Basyouni, 1988).
properties
IUPAC Name |
8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S.ClH/c10-7-1-2-15(13,14)9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQPKYHFSMRPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2(CC1N)CC(C2)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)


![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2444068.png)

![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)
![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)
![5-((3,4-Dichlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444076.png)


![2-[(5-Chloro-2-fluorophenoxy)methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2444080.png)
